molecular formula C15H20N4O2 B12265555 3-(4-Cyclopropanecarbonylpiperazin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one

3-(4-Cyclopropanecarbonylpiperazin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one

Cat. No.: B12265555
M. Wt: 288.34 g/mol
InChI Key: AWFYYQTUAVWANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cyclopropanecarbonylpiperazin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure with cyclopropyl groups and a piperazine ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclopropanecarbonylpiperazin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of cyclopropanecarbonyl chloride with piperazine to form an intermediate, which is then reacted with cyclopropylamine and other reagents under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclopropanecarbonylpiperazin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(4-Cyclopropanecarbonylpiperazin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(4-Cyclopropanecarbonylpiperazin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound could also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one
  • N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives)
  • 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamides

Uniqueness

3-(4-Cyclopropanecarbonylpiperazin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one is unique due to its specific combination of cyclopropyl groups and a piperazine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-1-cyclopropylpyrazin-2-one

InChI

InChI=1S/C15H20N4O2/c20-14(11-1-2-11)18-9-7-17(8-10-18)13-15(21)19(6-5-16-13)12-3-4-12/h5-6,11-12H,1-4,7-10H2

InChI Key

AWFYYQTUAVWANA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC=CN(C3=O)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.